Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Description
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a bicyclic compound featuring two fused 1,3-dioxane rings with ester groups at the 4 and 8 positions. Its structure is characterized by a rigid oxygen-rich framework, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDCMADDBIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-91-7 | |
| Record name | NSC403959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Chemical Reactions Analysis
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: It is used in the production of specialized chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity is believed to be mediated through interactions with pain receptors and modulation of inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including bicyclic frameworks, ester/diol substituents, or heterocyclic systems. Key differences lie in ring systems, functional groups, and applications.
1-(4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
- Structure: Similar bicyclic dioxino-dioxine core but with a diol substituent instead of esters.
- Molecular Weight : 206.19 g/mol (vs. ~286 g/mol for the target ester).
- Applications : Used as a chiral auxiliary or surfactant precursor due to hydroxyl groups .
- Key Difference : The diol’s polarity enhances water solubility, whereas the ester groups in the target compound improve lipophilicity .
Dimethyl 8-Methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
- Structure: Combines a dioxolo group with a quinoline aromatic system.
- Molecular Weight: Not specified, but likely higher due to the quinoline ring.
- Applications: Potential use in photochemical or medicinal chemistry due to aromaticity and electron-rich quinoline .
- Key Difference: Aromaticity in quinoline derivatives enables π-π stacking, absent in the non-aromatic target compound .
Tetracyclic Hydroazulenoisoindoles (e.g., Compounds 17, 18)
- Structure : Hexahydroazulene fused with isoindole, bearing dimethyl dicarboxylates.
- Synthesis : Rhodium-catalyzed cycloaddition ().
- Applications : Explored for bioactive properties; structural complexity allows diverse functionalization .
- Key Difference : The azulene core introduces antiaromaticity, contrasting with the fully saturated target compound .
Diethyl Tetrahydroimidazo[1,2-a]pyridine Dicarboxylates (e.g., 2c, 2d)
- Structure : Nitrogen-containing heterocycles with ester groups.
- Molecular Weight : ~550 g/mol (e.g., 2c: C₃₂H₂₈BrN₃O₅).
- Applications : Anticancer activity (e.g., docking studies in ).
Physicochemical and Functional Comparisons
*Estimated based on structural analogs.
Biological Activity
Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a complex organic compound with the molecular formula and a molecular weight of 262.21 g/mol. This compound features a unique bicyclic structure characterized by fused dioxin rings and carboxylate groups, contributing to its potential biological activity and pharmacological applications. This article delves into the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparisons with structurally similar compounds.
Structural Characteristics
The compound's structure includes two fused dioxin moieties, which may influence its interactions within biological systems. The presence of dimethyl ester groups enhances solubility in organic solvents, potentially affecting its pharmacokinetic properties. The structural uniqueness of this compound is critical for understanding its biological activity.
Table 1: Structural Features Comparison
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Bicyclic dioxin structure | Analgesic and anti-inflammatory | Unique fused dioxin structure |
| Cyclocytidine | Nucleoside analogue | Antiviral | Enhances DNA interference |
| Dimethyl fumarate | Unsaturated dicarboxylate | Anti-inflammatory | Contains double bond enhancing reactivity |
| Doxorubicin | Anthracycline antibiotic | Anticancer | Complex polycyclic structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exhibit analgesic and anti-inflammatory properties by modulating pain receptors and inflammatory pathways. The exact mechanism involves:
- Interaction with Pain Receptors : The compound may bind to opioid receptors or other pain-modulating receptors.
- Inflammatory Pathway Modulation : It may reduce the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Research has demonstrated the potential therapeutic effects of this compound in various studies:
- Analgesic Activity : A study explored the analgesic properties of related compounds and found that modifications to the dioxin structure significantly enhanced pain relief in animal models.
- Anti-inflammatory Effects : Another investigation highlighted the ability of similar compounds to reduce edema and inflammation in induced arthritis models.
Table 2: Summary of Research Findings
Applications in Medicine and Industry
This compound has potential applications across various fields:
- Pharmaceuticals : Ongoing research is focused on developing analgesic and anti-inflammatory drugs based on this compound.
- Chemical Synthesis : It serves as a precursor for synthesizing other heterocyclic compounds due to its unique structural properties.
- Material Science : Its chemical properties make it suitable for producing specialized materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate, and how can purity be optimized?
- Methodology : The compound’s bicyclic dioxino-dioxine framework is typically synthesized via multi-step cyclization reactions. Key steps include:
- Esterification of precursor diols with dimethyl oxalate under acidic catalysis.
- Cyclization using dehydrating agents (e.g., PTSA) to form the fused dioxane rings.
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product (≥95% purity).
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Approach :
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for protons in the bicyclic core.
- Compare experimental IR and MS data with computational predictions (e.g., DFT-calculated vibrational modes in Gaussian 16).
- Replicate synthesis protocols from independent studies to identify solvent- or catalyst-induced variations (e.g., vs. 11) .
Advanced Research Questions
Q. What computational strategies can predict the stereoelectronic effects of substituents on the compound’s reactivity?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Use molecular dynamics simulations (Amber or GROMACS) to study solvent interactions affecting conformational stability.
- Integrate computational insights with experimental kinetic studies to refine reaction mechanisms (e.g., ’s feedback loop).
Q. How can researchers resolve contradictions in catalytic efficiency reported for asymmetric derivatization of this compound?
- Experimental Design :
- Conduct DoE (Design of Experiments) to systematically vary catalysts (e.g., chiral oxazaborolidines vs. organocatalysts), temperatures, and solvents.
- Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism.
- Compare results with literature data (e.g., ’s crystallization studies) to identify optimal conditions .
Methodological Best Practices
Q. What are the best practices for characterizing this compound’s stability under varying pH conditions?
- Protocol :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm).
- Use LC-MS to identify decomposition products (e.g., hydrolyzed esters).
- Reference stability studies on analogous dioxane derivatives ().
Q. How can advanced crystallization techniques improve structural analysis?
- Techniques :
- Slow evaporation (CHCN/CHCl) to grow single crystals for X-ray diffraction.
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding in ) .
Handling Contradictory Data
Q. When synthetic yields vary across studies, what systematic approaches should be employed?
- Resolution Strategy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
